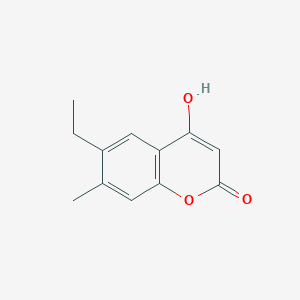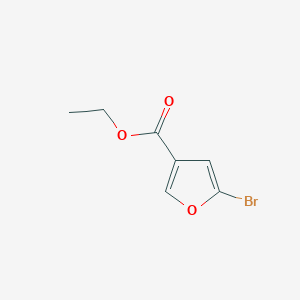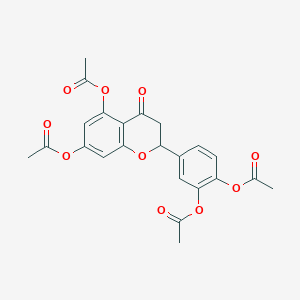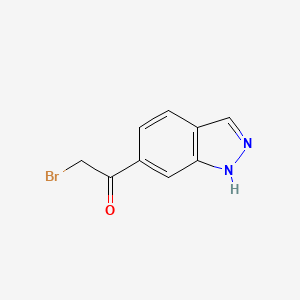
Propyl cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl cyanamide, also known as 1-cyanopropane, is an organic compound with the molecular formula C4H7N. It belongs to the family of cyanamides, which are characterized by the presence of a cyano group (–CN) attached to an alkyl or aryl group. This compound is a versatile compound with various applications in synthetic chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl cyanamide can be synthesized through several methods. One common method involves the reaction of propylamine with cyanogen bromide (BrCN) under controlled conditions. The reaction proceeds as follows: [ \text{C3H7NH2} + \text{BrCN} \rightarrow \text{C3H7NCN} + \text{HBr} ]
Another method involves the oxidation-cyanation of primary or secondary amines using N-chlorosuccinimide and zinc cyanide (Zn(CN)2) as reagents. This method avoids the direct handling of toxic cyanogen halides and is suitable for various amines and aniline derivatives .
Industrial Production Methods
Industrial production of propylcyanamide typically involves the use of methane and ammonia gas as raw materials. The reaction is carried out in the presence of a catalyst under specific conditions to yield the target product .
Análisis De Reacciones Químicas
Types of Reactions
Propyl cyanamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction of propylcyanamide can yield primary amines.
Substitution: The cyano group in propylcyanamide can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of propylcyanamide include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products Formed
The major products formed from the reactions of propylcyanamide depend on the type of reaction and the reagents used. For example:
Oxidation: Can yield propionitrile or propionamide.
Reduction: Can yield propylamine.
Substitution: Can yield various substituted cyanamides.
Aplicaciones Científicas De Investigación
Propyl cyanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.
Industry: Used in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propylcyanamide involves its interaction with molecular targets and pathways. The cyano group in propylcyanamide can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparación Con Compuestos Similares
Propyl cyanamide can be compared with other similar compounds, such as:
Methylcyanamide: Has a shorter alkyl chain and different reactivity.
Ethylcyanamide: Similar structure but with a different alkyl group.
Butylcyanamide: Has a longer alkyl chain and different physical properties.
This compound is unique due to its specific alkyl chain length and the resulting chemical and physical properties. Its reactivity and applications may differ from those of other cyanamides, making it a valuable compound in various fields .
Propiedades
Fórmula molecular |
C4H8N2 |
|---|---|
Peso molecular |
84.12 g/mol |
Nombre IUPAC |
propylcyanamide |
InChI |
InChI=1S/C4H8N2/c1-2-3-6-4-5/h6H,2-3H2,1H3 |
Clave InChI |
RYYCFQTWLMFJIG-UHFFFAOYSA-N |
SMILES canónico |
CCCNC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol](/img/structure/B8670245.png)










